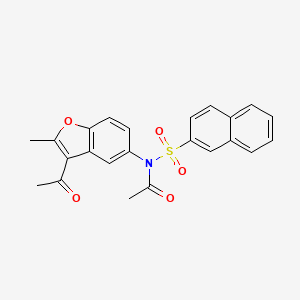![molecular formula C17H12N8O2 B15001813 9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B15001813.png)
9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex heterocyclic compound that features a unique fusion of pyrido, triazolo, and pyrimidinone rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrido[4,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.
Introduction of the triazole ring: This step involves the reaction of the pyrido[4,3-d]pyrimidinone intermediate with a suitable azide or nitrile derivative under conditions that promote triazole formation, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Attachment of the 4-methoxyphenyl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, using a 4-methoxyphenyl halide and the triazole-pyrimidinone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole or pyrimidinone rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxyphenyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halides, sulfonates, or organometallic compounds can be employed under conditions such as heating or the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding due to its unique structure.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with specific electronic or photonic properties.
作用机制
The mechanism by which 9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to form specific interactions, such as hydrogen bonds or π-π stacking, with these targets, thereby modulating their activity or function.
相似化合物的比较
Similar Compounds
- 9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d]pyrimidin-8(7H)-one
- 9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Uniqueness
The uniqueness of 9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one lies in its specific fusion of heterocyclic rings, which imparts distinct electronic and steric properties. These properties can lead to unique interactions with biological targets and novel applications in materials science.
属性
分子式 |
C17H12N8O2 |
|---|---|
分子量 |
360.3 g/mol |
IUPAC 名称 |
8-(4-methoxyphenyl)-11-(1H-1,2,4-triazol-5-yl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
InChI |
InChI=1S/C17H12N8O2/c1-27-11-4-2-10(3-5-11)14-13-12(22-16-19-9-21-25(14)16)6-7-24(15(13)26)17-18-8-20-23-17/h2-9H,1H3,(H,18,20,23) |
InChI 键 |
RJKJWVGBJMFWFY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)C5=NC=NN5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(6-methylpyridin-2-yl)amino]-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15001730.png)
![1-(furan-2-ylmethyl)-2-hydroxy-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15001732.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)pentanamide](/img/structure/B15001733.png)

![Methyl 7-(4-fluorophenyl)-6-(furan-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15001745.png)



![methyl 2-{[1H-indol-3-yl(oxo)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B15001757.png)
![1-(2,6-dimethylmorpholin-4-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanone](/img/structure/B15001761.png)
![N-[2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B15001766.png)
![2-amino-7-(2-chloro-6-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001793.png)
![N-[1-(furan-2-ylmethyl)-2-hydroxy-4,6-dioxo-5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-methylbenzamide](/img/structure/B15001795.png)
![4-(dimethylamino)-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide](/img/structure/B15001806.png)
